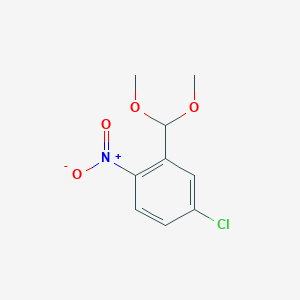

2-nitro-5-chlorobenzaldehyde dimethyl acetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(dimethoxymethyl)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4/c1-14-9(15-2)7-5-6(10)3-4-8(7)11(12)13/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUJGFVKHWXBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-nitro-5-chlorobenzaldehyde dimethyl acetal, a valuable intermediate in organic synthesis. This document delves into the strategic importance of the dimethyl acetal as a protecting group for the corresponding aldehyde, its synthesis from commercially available precursors, and a detailed analysis of its chemical structure and properties. By synthesizing established chemical principles with practical insights, this guide aims to equip researchers with the knowledge to effectively utilize this compound in complex synthetic pathways, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Strategic Utility of Aldehyde Protection

In the intricate landscape of multi-step organic synthesis, the selective reactivity of functional groups is paramount. Aldehydes, while being versatile synthons, are highly susceptible to a wide range of nucleophilic attacks and oxidation/reduction conditions. This inherent reactivity often necessitates the use of protecting groups to mask the aldehyde functionality while other chemical transformations are carried out on the molecule. The formation of an acetal, specifically a dimethyl acetal in this case, is a classic and robust strategy for aldehyde protection.

2-Nitro-5-chlorobenzaldehyde is a bifunctional aromatic compound with an electrophilic aldehyde, a deactivating nitro group, and a displaceable chlorine atom, making it a key building block for various heterocyclic compounds.[1] The dimethyl acetal derivative, this compound, offers the advantage of a stable, protected aldehyde that is unreactive under basic, organometallic, and many nucleophilic conditions. This stability allows for selective reactions at other positions of the aromatic ring, which can later be followed by the deprotection of the aldehyde to its free form under acidic conditions.[2]

Synthesis and Purification: A Two-Stage Approach

The synthesis of this compound is logically approached in two main stages: first, the synthesis of the precursor aldehyde, 2-chloro-5-nitrobenzaldehyde, followed by its conversion to the dimethyl acetal.

Stage 1: Synthesis and Purification of 2-Chloro-5-nitrobenzaldehyde

The most common and industrially relevant synthesis of 2-chloro-5-nitrobenzaldehyde is through the electrophilic nitration of 2-chlorobenzaldehyde.[3] This reaction, however, is not entirely regioselective and typically yields a mixture of isomers, primarily the desired 2-chloro-5-nitrobenzaldehyde and the undesired 2-chloro-3-nitrobenzaldehyde.[4][5]

Causality of Experimental Choices:

-

Low-Temperature Nitration: The nitration is conducted at low temperatures (0-10°C) to control the exothermic nature of the reaction and to maximize the formation of the desired 5-nitro isomer over the 3-nitro isomer.[3]

-

Suspension Purification: The purification of the isomeric mixture is a critical step. A highly effective method is a suspension or slurry wash.[3] This technique leverages the differential solubility of the two isomers in a carefully chosen solvent system (e.g., methanol/water or acetone/water).[3] The desired 2-chloro-5-nitrobenzaldehyde is significantly less soluble and can be isolated as a solid by filtration, while the more soluble 2-chloro-3-nitrobenzaldehyde remains in the filtrate.[3][4]

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

-

Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. Further purify the crude product by suspending it in a 1:1 (v/v) mixture of methanol and water, stirring at room temperature for 30-60 minutes, and then isolating the solid by vacuum filtration. Wash the purified solid with a small amount of the cold solvent mixture and dry in a vacuum oven.[3]

Quantitative Data on Purification of 2-Chloro-5-nitrobenzaldehyde

| Purification Method | Solvent System | Temperature (°C) | Yield (%) | Purity of 2,5-isomer (%) |

| Suspension | Methanol/Petroleum Ether | 5-10 | 83 | 100 |

| Suspension | Methanol/Water (1:1 v/v) | Room Temp | 93 | 99.3 |

| Suspension | Acetone/Water | 0 | 95 | 99.9 |

Data compiled from patent literature describing the purification of isomeric mixtures.[3]

Stage 2: Acetalization to this compound

The protection of the aldehyde group as a dimethyl acetal is typically achieved through an acid-catalyzed reaction with methanol or, more efficiently, with an orthoformate such as trimethyl orthoformate.

Causality of Experimental Choices:

-

Acid Catalyst: An acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid) is required to protonate the aldehyde's carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.[6]

-

Water Removal: The reaction is reversible. To drive the equilibrium towards the acetal product, water, which is formed as a byproduct, must be removed. Using trimethyl orthoformate as both the reagent and a water scavenger is a common and effective strategy.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.5 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 1-2 drops) or p-toluenesulfonic acid (0.05 eq).[7]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding a weak base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.

-

Isolation: Remove the methanol and other volatile components under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can predict the key features based on the known spectra of its precursor and related acetals.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm | The three aromatic protons will appear as a complex multiplet pattern, likely two doublets and a doublet of doublets, influenced by the electron-withdrawing nitro and chloro groups. |

| Acetal Proton (-CH(OCH₃)₂) | δ ~5.5 ppm (singlet) | This proton is a characteristic singlet in a downfield region due to the two adjacent oxygen atoms. | |

| Methoxy Protons (-OCH₃) | δ ~3.3 ppm (singlet, 6H) | The six equivalent protons of the two methoxy groups will appear as a sharp singlet. | |

| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm | Six distinct signals are expected for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. |

| Acetal Carbon (-C H(OCH₃)₂) | δ ~100 ppm | The acetal carbon typically appears in this region. | |

| Methoxy Carbons (-OC H₃) | δ ~55 ppm | The two equivalent methoxy carbons will give a single signal. | |

| IR Spectroscopy | Ar-NO₂ (asymmetric stretch) | ~1530 cm⁻¹ | Strong absorption characteristic of the nitro group. |

| Ar-NO₂ (symmetric stretch) | ~1350 cm⁻¹ | Strong absorption characteristic of the nitro group. | |

| C-O (acetal) | ~1100-1200 cm⁻¹ | Strong C-O stretching bands are expected for the acetal moiety. | |

| Ar-Cl | ~700-800 cm⁻¹ | Characteristic absorption for the C-Cl bond. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 231/233 | Expect to see the molecular ion peak with an M+2 isotope pattern (approximately 3:1 ratio) due to the presence of chlorine. |

| Fragmentation | m/z = 200/202 | Loss of a methoxy radical (•OCH₃) is a common fragmentation pathway for dimethyl acetals. |

Reactivity and Applications in Synthesis

The primary role of this compound in organic synthesis is as a protected form of the aldehyde. This protection allows for a variety of chemical transformations to be performed on the aromatic ring that would otherwise be incompatible with a free aldehyde group.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom on the aromatic ring can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the position ortho and para to the nitro group.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting amino compound is a valuable precursor for the synthesis of various heterocyclic systems.

-

Cross-Coupling Reactions: The chloro substituent can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds.

Deprotection of the Dimethyl Acetal

After the desired transformations on the aromatic ring are complete, the aldehyde can be regenerated by acidic hydrolysis.[2] This is typically achieved by treating the acetal with a dilute aqueous acid (e.g., HCl, H₂SO₄) or by using a Lewis acid in the presence of water.

Logical Relationship of Protection-Reaction-Deprotection

Caption: The strategic use of the dimethyl acetal as a protecting group.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for the dimethyl acetal is not widely available, the safety precautions for the precursor, 2-chloro-5-nitrobenzaldehyde, and general guidelines for handling organic chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex organic molecules. Its role as a stable protecting group for the highly reactive aldehyde functionality enables a wide range of selective chemical transformations on the aromatic ring. This guide has provided a detailed overview of its synthesis, purification, structural characterization, and synthetic applications. A thorough understanding of these aspects will empower researchers to effectively incorporate this versatile building block into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 345-359.

- Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (1992).

-

2-Chloro-5-nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

- (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).

- Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio method. (2020). Jurnal Pendidikan Kimia, 12(1), 1-9.

-

m-NITROBENZALDEHYDE DIMETHYLACETAL. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 2-nitro-5-chlorobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

Benzaldehyde dimethyl acetal. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzaldehyde dimethyl acetal. (n.d.). NIST WebBook. Retrieved from [Link]

- 1H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. (n.d.).

- 13C NMR Chemical Shifts. (2021).

- A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (n.d.). Benchchem.

- [Supporting Information] Table of Contents. (2013). The Royal Society of Chemistry.

- The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. (n.d.). Indian Academy of Sciences.

- (PDF) 2-Hydroxy-5-nitrobenzaldehyde. (n.d.).

- A Comparative Guide to the Regioselectivity in the Synthesis of 2-Chloro-5-nitrobenzaldehyde. (n.d.). Benchchem.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sedang Dalam Perbaikan - Jurnal UNIMED [jurnal.unimed.ac.id]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility Profile & Solvent Selection for 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal

CAS: 13796-06-0 | Formula: C₉H₁₀ClNO₄ | MW: 231.63 g/mol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-nitro-5-chlorobenzaldehyde dimethyl acetal (NCBDA) . As a critical intermediate in the synthesis of indole derivatives and quinolines, understanding its solvent compatibility is essential for process optimization. This document outlines theoretical solubility parameters, empirical solvent classifications, and a validated protocol for determining precise saturation limits, ensuring researchers can maximize yield and minimize hydrolytic degradation.

Physicochemical Profile & Structural Analysis

To predict solubility behavior, one must first analyze the structural moieties of NCBDA. Unlike its precursor (2-chloro-5-nitrobenzaldehyde), the dimethyl acetal functionality alters the molecule's polarity and hydrogen-bonding capability.

| Property | Value/Description | Impact on Solubility |

| CAS Number | 13796-06-0 | Unique Identifier |

| Molecular Weight | 231.63 g/mol | Moderate size; kinetics favor rapid dissolution. |

| Lipophilicity (LogP) | ~2.1 (Predicted) | Indicates preference for non-polar to moderately polar organic solvents. |

| Key Functional Groups | Nitro (-NO₂), Chloro (-Cl), Acetal (-CH(OCH₃)₂) | Nitro/Chloro: Electron-withdrawing, increases density.Acetal: Lipophilic, acid-sensitive.[1] |

| H-Bonding | Acceptors: 6 / Donors: 0 | Lacks H-bond donors, limiting solubility in protic solvents like water. |

The Acetal Stability Factor

Critical Warning: Acetals are stable in basic and neutral media but are thermodynamically unstable in acidic aqueous environments. Solubility testing must be conducted in neutral or slightly basic solvents to prevent the reversion to the parent aldehyde.

Solubility Landscape: Solvent Classification

Based on Hansen Solubility Parameters (HSP) and standard synthetic workups for benzaldehyde acetals, solvents are categorized below.

Primary Solvents (High Solubility)

These solvents are recommended for reaction media, extraction, and stock solution preparation.

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to high dispersion forces matching the aromatic ring. Ideal for liquid-liquid extraction.

-

Polar Aprotic Solvents (THF, DMF, DMSO): High solubility. DMSO is suitable for biological assays, while THF is preferred for reduction reactions (e.g., Leimgruber-Batcho).

-

Lower Alcohols (Methanol, Ethanol): Good solubility. Note: Methanol is the solvent of choice for the acetalization reaction. However, in the presence of acid, transacetalization can occur if a different alcohol is used (e.g., dissolving dimethyl acetal in ethanol with acid traces may yield diethyl acetal).

Anti-Solvents (Low Solubility)

Used for precipitation, crystallization, or washing.

-

Water: Insoluble. The hydrophobic benzene ring and chloro/nitro substituents dominate over the polar acetal oxygens.

-

Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): Poor solubility. Often used to precipitate the product from a concentrated solution in DCM or Toluene.

Reactive/Incompatible Solvents

-

Aqueous Acids (HCl, H₂SO₄, Acetic Acid): DO NOT USE. Will hydrolyze the acetal back to 2-chloro-5-nitrobenzaldehyde.

-

Wet Solvents (with trace acid): Even technical grade solvents with high water content can cause slow degradation over time.

Validated Protocol: Gravimetric Solubility Determination

Since batch-specific purity affects solubility, researchers should generate empirical data using this self-validating Standard Operating Procedure (SOP).

Workflow Diagram

The following logic flow ensures data integrity and prevents degradation artifacts during testing.

Figure 1: Step-by-step workflow for determining the solubility limit of NCBDA while monitoring for hydrolytic instability.

Detailed Methodology

-

Preparation: Dry the solvent over molecular sieves (3Å) to remove water.

-

Saturation: Add excess NCBDA (approx. 100 mg) to 1 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 2 hours.

-

Filtration: Syringe-filter the supernatant using a hydrophobic PTFE filter (to avoid moisture absorption).

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

-

HPLC (Preferred): Dilute filtrate with Acetonitrile and inject. Monitor at 254 nm.

-

Validation: Ensure the chromatogram shows a single peak matching the acetal, not the aldehyde (which elutes earlier on reverse-phase columns).

-

Application Context: Solvent Selection for Synthesis

The solubility profile dictates the solvent choice for downstream reactions, particularly the Leimgruber-Batcho indole synthesis or reduction to anilines.

Reaction Pathway & Solvent Influence

Figure 2: Impact of solvent choice on chemical fate. Acidic solvents trigger reversion to the starting material.

Recommended Solvent Systems

| Operation | Recommended Solvent | Rationale |

| Synthesis (Acetalization) | Methanol (Anhydrous) | Shifts equilibrium toward acetal formation; high solubility. |

| Extraction | Dichloromethane (DCM) | High solubility; immiscible with water; low boiling point for easy removal. |

| Recrystallization | Methanol/Water (9:1) | Dissolve in hot methanol, slowly add water to reach cloud point (antisolvent effect). |

| TLC Mobile Phase | Hexane:Ethyl Acetate (4:1) | Provides optimal Rf (~0.4-0.6) for separation from the more polar aldehyde. |

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.

Sources

suppliers of high purity 2-nitro-5-chlorobenzaldehyde dimethyl acetal

Technical Guide: Sourcing and Validation of High-Purity 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal

Executive Summary

This compound (CAS 13796-06-0) is a critical protected intermediate used in the synthesis of complex nitrogen heterocycles, particularly indoles and quinolines utilized in pharmaceutical pharmacophores.[1] Its value lies in the acetal protection , which masks the electrophilic aldehyde group, allowing the nitro-aromatic core to undergo base-mediated reactions (e.g., nucleophilic aromatic substitution) without compromising the carbonyl functionality.[1]

However, sourcing this compound presents two distinct risks:

-

Isomeric Confusion: It is frequently confused with its regioisomer, 2-chloro-5-nitrobenzaldehyde, which has vastly different reactivity.[1]

-

Hydrolytic Instability: As an acetal, the compound degrades back to the aldehyde in the presence of trace acid and moisture, making "high purity" a transient state if handling is poor.[1]

This guide provides a technical framework for identifying valid suppliers, verifying isomeric identity, and maintaining purity through rigorous QC protocols.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Before engaging suppliers, the procurement specification must be chemically unambiguous to prevent isomeric errors.[1]

The Target vs. The Imposter

The most common sourcing error is purchasing the 2-chloro-5-nitro isomer instead of the requested 2-nitro-5-chloro isomer.[1]

| Feature | Target Molecule | Common Imposter |

| Name | This compound | 2-Chloro-5-nitrobenzaldehyde (or its acetal) |

| CAS (Acetal) | 13796-06-0 | Varies (often custom) |

| CAS (Aldehyde) | 6628-86-0 | 6361-21-3 |

| Structure | Nitro group at C2; Chlorine at C5.[1][2] | Chlorine at C2; Nitro group at C5.[1][3] |

| Reactivity | C2-NO₂ is labile to reduction; C5-Cl is stable.[1] | C2-Cl is labile to SɴAr; C5-NO₂ is stable.[1] |

Critical Quality Attributes (CQAs)

-

Purity: >98.0% (HPLC).[1]

-

Residual Aldehyde: <0.5% (Critical: Indicates hydrolysis).[1]

-

Moisture Content: <0.1% (Karl Fischer).[1] Water catalyzes degradation.[1]

-

Acid Content: Neutral pH (aqueous extract).[1] Acidity accelerates deprotection.[1]

Part 2: Sourcing Landscape & Vendor Qualification

This compound is rarely a "stock" item in major catalogs (e.g., Sigma-Aldrich, Merck) due to its hydrolytic sensitivity.[1] It is typically sourced via Custom Synthesis or Specialized Fine Chemical Suppliers .

Validated Supplier Tiers

Tier 1: Global Catalog (High Trust, Low Availability) [1]

-

Examples:Sigma-Aldrich (Merck) , TCI Chemicals .

-

Status: Often list the aldehyde precursor (CAS 6628-86-0) but rarely the acetal.[1]

-

Strategy: Buy the aldehyde and synthesize the acetal in-house (see Part 4) for maximum freshness.[1]

Tier 2: Specialized Building Block Suppliers (Medium Trust, High Availability)

-

Examples:MolCore , Combi-Blocks , Fluorochem , Ambeed .

-

Status: These vendors specialize in heterocyclic intermediates.[1] MolCore, for instance, explicitly lists CAS 13796-06-0.[4]

-

Strategy: Request a specific CoA detailing storage conditions before purchase.[1]

Tier 3: Bulk Manufacturers (Variable Trust, High Volume) [1]

-

Examples: Verified suppliers on ChemicalBook or SciFinder networks (often based in China/India).

-

Strategy: Mandatory pre-shipment sample for 1H-NMR verification.[1]

Visualizing the Sourcing Workflow

Caption: Decision matrix for sourcing. Prioritize in-house synthesis if commercial purity is doubtful.[1]

Part 3: Technical Validation & Synthesis

If purchasing the acetal directly is not feasible or yields degraded product, the researcher must synthesize or purify it.[1]

Synthesis Protocol (In-House Generation)

Rationale: Acetals are best used "fresh" to avoid storage hydrolysis.[1] Reaction: 2-nitro-5-chlorobenzaldehyde + Trimethyl Orthoformate (TMOF) → Dimethyl Acetal.[1]

Step-by-Step Methodology:

-

Charge: In a dry round-bottom flask under N₂, dissolve 2-nitro-5-chlorobenzaldehyde (1.0 eq) in anhydrous Methanol (5 vol).

-

Activate: Add Trimethyl Orthoformate (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (TsOH, 0.05 eq). Note: TMOF acts as a water scavenger, driving the equilibrium.[1]

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (the acetal is less polar than the aldehyde).[1]

-

Quench: Cool to RT. Add solid NaHCO₃ to neutralize the acid catalyst completely.[1] (Critical: Acid traces during workup will reverse the reaction).[1]

-

Workup: Filter off solids. Concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and dilute NaHCO₃.[1] Dry organic layer over Na₂SO₄.[1]

-

Isolation: Evaporate solvent. If necessary, distill under high vacuum (bulb-to-bulb) or recrystallize from Hexane/EtOAc.[1]

Analytical Impurity Profiling

To validate a supplier's lot, use the following markers.

A. 1H-NMR (DMSO-d6 or CDCl3):

-

The Acetal Methine: Look for a singlet around δ 5.5 - 6.0 ppm .[1] This confirms the acetal formation.[1]

-

The Residual Aldehyde: Look for a singlet around δ 10.0 - 10.5 ppm .[1]

-

Limit: Integration of Aldehyde/Acetal should be < 1:100.[1]

-

-

Isomer Check:

-

2-Nitro-5-chloro:[1][2][4][5][6][7][8] The proton ortho to the nitro group (H3) will be a doublet (coupling with H4) but chemically shifted downfield by the nitro group.[1]

-

2-Chloro-5-nitro: The proton ortho to the nitro group (H6) is meta to the aldehyde/acetal, resulting in a doublet of doublets or fine splitting, and different shift.[1]

-

B. HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.[1]

-

Mobile Phase: A: Water (0.1% NH₄OH - Basic buffer is essential to prevent on-column hydrolysis); B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV @ 254 nm.[1]

-

Note: Do not use TFA or Formic Acid in the mobile phase; it will deprotect the acetal inside the HPLC column, giving a false "100% Aldehyde" result.[1]

Part 4: Handling & Storage

The supplier's responsibility ends upon delivery; the scientist's responsibility begins at storage.[1]

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: 2–8°C (Refrigerate).

-

Additives: Some suppliers add a trace of solid Na₂CO₃ to the bottle to scavenge atmospheric acid.[1] Do not remove this stabilizer until use.[1]

-

Deprotection (When ready to use): To regenerate the aldehyde: Treat with 1M HCl in THF/Water (1:[1]1) at RT for 1 hour.

References

-

PubChem. 2-Chloro-5-nitrobenzaldehyde (Compound Summary). National Library of Medicine.[1] [Link] (Note: Used for isomer comparison).[1]

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for acetal formation/stability protocols).

Sources

- 1. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 3. 2-Chloro-5-nitrobenzaldehyde, 500 g, CAS No. 6361-21-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. molcore.com [molcore.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloro-5-nitrobenzaldehyde | CAS 6361-21-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

synthesis of 2-nitro-5-chlorobenzaldehyde dimethyl acetal from aldehyde

Application Note: Chemoselective Protection of 2-Nitro-5-Chlorobenzaldehyde as Dimethyl Acetal

Executive Summary & Strategic Rationale

This guide details the protocol for converting 2-nitro-5-chlorobenzaldehyde into its dimethyl acetal protected form. This transformation is a critical intermediate step in the synthesis of complex pharmacophores, particularly 5-chloro-1H-indazoles and related heterocycles, where the aldehyde functionality must remain inert during subsequent nucleophilic attacks or reductions of the nitro group.

Why this Protocol? Standard Dean-Stark azeotropic distillation methods are often too harsh or inefficient for electron-deficient aldehydes like 2-nitro-5-chlorobenzaldehyde. The electron-withdrawing nature of the nitro group (-NO₂) and chlorine (-Cl) substituents significantly increases the electrophilicity of the carbonyl carbon, facilitating acetalization. However, it also renders the resulting acetal sensitive to hydrolysis.

Therefore, this protocol utilizes Trimethyl Orthoformate (TMOF) as both a reagent and a chemical dehydrating agent. This method is superior because:

-

Irreversibility: TMOF chemically consumes the water byproduct, driving the equilibrium to completion without high thermal stress.

-

Mild Conditions: It avoids the high temperatures of toluene reflux, preserving the nitro group integrity.

-

Scalability: The homogeneous solution is easily scaled from milligrams to kilograms.

Reaction Mechanism & Pathway[1][2][3][4][5]

The reaction proceeds via an acid-catalyzed nucleophilic addition. The high electrophilicity of the carbonyl carbon (enhanced by the ortho-nitro group) facilitates the initial attack by methanol. TMOF acts as a "water sink," reacting with the transient water molecule to form methanol and methyl formate, thereby preventing the reverse reaction (hydrolysis).[1]

Figure 1: Acid-catalyzed acetalization mechanism utilizing TMOF as a chemical dehydrating agent to drive equilibrium.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

| 2-Nitro-5-chlorobenzaldehyde | 185.56 | 1.0 | Substrate | >97% |

| Trimethyl Orthoformate (TMOF) | 106.12 | 3.0 - 5.0 | Reagent/Desiccant | Anhydrous |

| Methanol (MeOH) | 32.04 | Solvent | Solvent | Anhydrous |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.05 (5 mol%) | Catalyst | Monohydrate |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Excess | Quenching Agent | Solid/Sat.[2][3][4] Aq |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

) or Argon.-

Expert Insight: Moisture is the enemy. While TMOF consumes water, introducing atmospheric moisture forces the TMOF to work harder, potentially stalling the reaction.

-

-

Dissolution: Charge the RBF with 2-nitro-5-chlorobenzaldehyde (1.0 equiv) . Add anhydrous Methanol (0.5 M concentration relative to aldehyde) . Stir until partially dissolved.

-

Activation: Add Trimethyl Orthoformate (3.0 equiv) followed by p-TsOH (0.05 equiv) .

-

Note: The reaction is slightly endothermic; no significant exotherm is expected upon addition.

-

Phase 2: Reaction & Monitoring 4. Reflux: Fit a reflux condenser (with drying tube/inert gas line) and heat the mixture to reflux (~65°C) for 3–5 hours .

- Alternative: Stirring at Room Temperature (RT) for 12–18 hours is also effective if thermal degradation is a concern, though reflux is preferred for speed.

- Monitoring (IPC): Check reaction progress via TLC (Solvent: 20% EtOAc/Hexanes).

- Target: Disappearance of the aldehyde spot (

- Stain: The aldehyde will stain strongly with DNP (orange/red); the acetal will NOT stain with DNP unless hydrolyzed on the plate.

Phase 3: Workup & Isolation 6. Quenching (CRITICAL): Cool the mixture to RT. Add solid NaHCO₃ (approx. 2 equiv relative to acid catalyst) and stir for 15 minutes.

- Scientific Integrity: You must neutralize the acid before adding any water. If the solution remains acidic when water is added for extraction, the equilibrium will instantly revert to the aldehyde.

- Concentration: Remove the bulk of Methanol and excess TMOF under reduced pressure (Rotary Evaporator) to obtain a crude residue.

- Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with Saturated Aqueous NaHCO₃ (2x) followed by Brine (1x).

- Drying: Dry the organic layer over anhydrous

Phase 4: Purification 10. Result: The product usually crystallizes or solidifies as a pale yellow solid upon drying. 11. Recrystallization (if needed): Recrystallize from Hexane/EtOAc or cold Methanol. Flash chromatography is rarely needed unless the starting material was impure.

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical neutralization step.

Characterization & Quality Control

To validate the synthesis, compare the spectral data against the following expected parameters.

1H NMR (CDCl₃, 400 MHz):

-

Acetal Methine (-CH(OMe)₂): Look for a sharp singlet between

5.8 – 6.0 ppm . This is the diagnostic peak. If this is a doublet or missing, hydrolysis has occurred. -

Methoxy Groups (-OCH₃): A strong singlet (integrating to 6H) around

3.3 – 3.5 ppm . -

Aromatic Protons:

-

H-3 (ortho to nitro): Doublet/Singlet ~

7.9 ppm (deshielded by nitro). -

H-4/H-6: Multiplets in the

7.4 – 7.7 ppm range.

-

-

Aldehyde Impurity: Check for a singlet at

10.4 ppm . If present >2%, re-subject to reaction conditions.

Stability Note: Store the acetal in a desiccator, preferably under inert gas. The combination of the electron-deficient ring and the acetal function makes it susceptible to hydrolysis by atmospheric moisture over long periods.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reversion to Aldehyde | Acidic workup; incomplete neutralization. | Ensure solid NaHCO₃ is added before any water. Verify pH > 7. |

| Incomplete Conversion | Wet MeOH or old TMOF. | Use fresh TMOF. Add 4Å molecular sieves to the reaction mixture. |

| New Spot on TLC (lower Rf) | Hemiacetal formation.[5] | Extend reaction time; add more TMOF to drive dehydration. |

| Darkening of Reaction | Decomposition due to excessive heat. | Lower temp to 50°C or RT; ensure inert atmosphere. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Detailed methodology on acetal formation and stability).

-

Wuts, P. G. M. (2018).[6] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Updated protocols for electron-deficient aldehydes).

-

Liu, J., et al. (2010). "Synthesis of 5-substituted-1H-indazoles from 2-nitrobenzaldehydes." Tetrahedron Letters, 51(48), 6370-6372. (Contextual usage of the acetal intermediate).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acetalization equilibrium).

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. Dye content ~95 %, Powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 4. Fast Blue B Salt | CAS#:14263-94-6 | Chemsrc [chemsrc.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Reduction of 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal

Topic: Reduction of Nitro Group in 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Strategic Analysis

The reduction of This compound (1) to its corresponding aniline, 2-amino-5-chlorobenzaldehyde dimethyl acetal (2) , presents a classic chemoselectivity "triangle" challenge. The synthetic strategy must navigate three competing reactivities:

-

Nitro Group (

): Requires reduction to amine ( -

Aryl Chloride (

): Susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g., Pd/C, -

Dimethyl Acetal (

): Highly sensitive to acidic hydrolysis. Aqueous acidic conditions (e.g., SnCl2/HCl, Fe/AcOH) will hydrolyze the acetal to the aldehyde, leading to polymerization or Schiff base formation with the newly formed amine.

This guide provides two validated protocols designed to decouple these reactivities. Protocol A (Fe/NH4Cl) is the recommended "workhorse" method for laboratory scale due to its mildness and high chemoselectivity. Protocol B (Pt/C Hydrogenation) is provided for scale-up scenarios where solid waste minimization is critical.

Chemoselectivity Decision Matrix

| Method | Reagents | Acetal Stability | Cl Retention | Scalability | Recommendation |

| Dissolving Metal (Acidic) | Fe/AcOH or SnCl2/HCl | Fail (Hydrolysis) | Good | Moderate | AVOID |

| Catalytic Hydrogenation | Pd/C + | Good | Fail (De-Cl) | High | AVOID |

| Transfer Hydrogenation | Fe / | Excellent | Excellent | Moderate | PRIMARY |

| Selective Hydrogenation | Pt/C (sulfided) + | Good | Good | High | SECONDARY |

Reaction Scheme & Pathway Analysis[3][4]

The following diagram illustrates the target transformation and potential pitfalls (Side Reactions A and B).

Figure 1: Reaction pathway showing the target transformation and critical avoidance of hydrodehalogenation (Side Product A) and acetal hydrolysis (Side Product B).

Protocol A: Iron-Ammonium Chloride Reduction (Recommended)

Rationale: This method utilizes "activated" iron in a neutral to slightly basic medium. The ammonium chloride acts as an electrolyte and a weak proton source, sufficient to drive the reduction without lowering the pH enough to trigger acetal hydrolysis.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reductant: Iron powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 - 10.0 equiv) -

Solvent: Ethanol / Water (3:1 ratio) or Methanol / Water (3:1 ratio)

-

Workup: Ethyl Acetate (EtOAc), Celite® 545, Sodium Sulfate (

)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), dissolve the Substrate in Ethanol/Water (3:1). The concentration should be approximately 0.2 M.

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv) to the solution at room temperature.

-

Reaction: Heat the suspension to 70–80°C (Reflux) .

-

Note: The reaction is heterogeneous.[3] Vigorous stirring is mandatory.

-

-

Monitoring: Monitor by TLC (typically 30% EtOAc/Hexane) or HPLC every 30 minutes. The reaction is usually complete within 1–3 hours .

-

Endpoint: Disappearance of the nitro starting material.

-

-

Filtration (Critical):

-

Cool the mixture to room temperature.

-

Filter the black slurry through a pad of Celite to remove iron oxides.

-

Wash the Celite pad copiously with EtOAc or MeOH to recover adsorbed product.

-

-

Workup:

-

Concentrate the filtrate under reduced pressure to remove the organic solvent (EtOH/MeOH). Do not heat above 40°C to minimize thermal stress.

-

Dilute the remaining aqueous residue with water and extract with EtOAc (3x).

-

Safety Check: The aqueous layer should be neutral. Do not acidify.

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography on silica gel (pre-neutralized with 1%

if the silica is acidic).

Protocol B: Platinum on Carbon Hydrogenation (Scale-Up Alternative)

Rationale: While Palladium (Pd) aggressively attacks Ar-Cl bonds, Platinum (Pt) is significantly less active toward hydrodehalogenation while remaining active for nitro reduction. Sulfided Pt/C is even more selective.

Materials

-

Catalyst: 1% or 5% Pt/C (sulfided preferred, but standard Pt/C is acceptable)

-

Hydrogen Source:

gas (balloon or 1-3 bar pressure) -

Solvent: Ethyl Acetate or Tetrahydrofuran (THF)

-

Additive: Sodium Bicarbonate (

) (0.1 equiv) - Optional buffer

Step-by-Step Procedure

-

Setup: Charge the hydrogenation vessel (autoclave or heavy-walled glass) with Substrate and solvent (0.1 M).

-

Catalyst Addition: Under an Argon/Nitrogen blanket, add Pt/C (1-2 wt% loading relative to substrate).

-

Safety: Dry noble metal catalysts can ignite solvent vapors. Add catalyst as a water-wet paste or under strict inert atmosphere.

-

-

Reaction: Purge the vessel with

(3x), then-

Warning: Do not heat. Elevated temperatures increase the risk of dechlorination.

-

-

Monitoring: Check consumption of

or sample for HPLC after 2 hours.-

QC Check: Specifically look for the "des-chloro" byproduct (2-aminobenzaldehyde dimethyl acetal). If observed, stop reaction immediately.

-

-

Workup:

-

Filter the catalyst through Celite or a specialized membrane filter.

-

Concentrate the filtrate.[1]

-

Analytical Controls & Troubleshooting

Quality Control Markers

| Component | HPLC/TLC Behavior | Reason for Presence |

| Starting Material | Less Polar ( | Incomplete Reaction |

| Product (Amine) | More Polar ( | Target |

| Des-Chloro Impurity | Similar Polarity to Product | Catalyst too active (Protocol B failure) |

| Aldehyde (Hydrolysis) | Distinct UV / Aldehyde Peak | Acidic conditions / Workup delay |

Troubleshooting Guide

-

Issue: Acetal Hydrolysis observed.

-

Cause: pH dropped below 5 during reaction or workup.

-

Fix: Add 1%

to the workup solvent. Ensure

-

-

Issue: Incomplete Reduction (Stalled).

-

Cause: Iron surface passivation.

-

Fix: Add 1-2 drops of dilute HCl (carefully!) or mechanical activation (vigorous stirring) to the Fe/NH4Cl mixture before adding the substrate.

-

-

Issue: Dechlorination (Protocol B).

-

Fix: Switch to Protocol A. If strictly sticking to hydrogenation, add thiophene (poison) or switch to Vanadium-doped Pt catalysts.

-

References

-

General Nitro Reduction with Fe/NH4Cl: Ramadas, K., & Srinivasan, N. (1992).[1] "A Mild, Facile and Selective Reduction of Nitro Compounds using Iron and Ammonium Chloride." Synthetic Communications, 22(22), 3189–3195.[1] Link

- Selectivity of Pt vs Pd: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on noble metal selectivity).

-

Ultrasound Assisted Fe Reduction: "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." SciSpace. Link

- Acetal Stability Data: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming acetal lability in aqueous acid).

-

Sodium Dithionite Alternative: "2-Amino-5-chlorobenzaldehyde Protocol." BenchChem. Link

Sources

synthesis of quinazoline derivatives from 2-nitro-5-chlorobenzaldehyde acetal

Executive Summary

This application note details the robust synthesis of 6-chloroquinazoline derivatives, specifically the key pharmacophore 6-chloroquinazolin-4(3H)-one , utilizing 2-nitro-5-chlorobenzaldehyde acetal as the starting material.

The quinazoline core is the structural foundation for prominent EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While many protocols start from anthranilic acids, the 2-nitrobenzaldehyde acetal route offers distinct advantages in industrial scalability:

-

Stability: The acetal protects the aldehyde from oxidative degradation (to benzoic acids) during storage.

-

Regiocontrol: The 5-chloro substituent on the benzaldehyde moiety translates unequivocally to the 6-position on the quinazoline ring, a critical structure-activity relationship (SAR) requirement for kinase affinity.

-

One-Pot Efficiency: This protocol utilizes a reductive cyclization strategy that combines deprotection, nitro-reduction, and heterocycle formation into a streamlined workflow.[1]

Strategic Analysis & Reaction Pathway

The transformation relies on a Modified Niementowski Cyclization . Unlike traditional methods requiring high-pressure hydrogenation, this protocol uses iron-mediated reduction in the presence of formamide, which serves simultaneously as the nitrogen source, cyclization agent, and solvent.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the chemical causality, tracking the 5-chloro substituent from the benzene precursor to the 6-position of the heterocycle.

Figure 1: Reaction pathway demonstrating the conversion of the acetal precursor to the quinazoline core.[2][3][4][5] Note the preservation of the halogen handle.

Detailed Experimental Protocol

Target Compound: 6-Chloroquinazolin-4(3H)-one Scale: 50 mmol (Pilot Batch)

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 2-Nitro-5-chlorobenzaldehyde diethyl acetal | 259.69 | 1.0 | 13.0 g | Precursor |

| Formamide | 45.04 | 15.0 | 30 mL | Solvent/Reactant |

| Iron Powder (325 mesh) | 55.85 | 4.0 | 11.2 g | Reductant |

| Hydrochloric Acid (37%) | 36.46 | 0.5 (cat) | 2.0 mL | Catalyst/Deprotection |

| Ethanol (Abs) | 46.07 | - | 50 mL | Workup Solvent |

Step-by-Step Methodology

Phase 1: Acetal Deprotection & Activation

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charging: Charge the flask with 2-nitro-5-chlorobenzaldehyde diethyl acetal (13.0 g) and Formamide (30 mL) .

-

Hydrolysis: Add HCl (37%, 2.0 mL) dropwise.

-

Observation: Slight exotherm. The mixture will turn yellow/orange as the free aldehyde is released.

-

Control: Stir at 50°C for 30 minutes. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the acetal spot (

) and appearance of the aldehyde (

-

Phase 2: Reductive Cyclization

-

Reduction Initiation: Increase temperature to 90°C . Add Iron powder (11.2 g) in 4 portions over 20 minutes.

-

Critical: Addition must be controlled to manage hydrogen evolution and exotherm.

-

-

Reaction: Heat the mixture to 140°C - 150°C for 4–6 hours.

-

Hot Filtration: While still hot (>80°C), filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot DMF (10 mL).

Phase 3: Isolation & Purification

-

Precipitation: Pour the dark filtrate into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a beige/off-white solid.

-

Digestion: Stir the slurry for 1 hour to ensure removal of excess formamide.

-

Filtration: Filter the solid via vacuum filtration.[8]

-

Washing: Wash the cake sequentially with:

-

Water (2 x 50 mL)

-

Cold Ethanol (20 mL) – Crucial for removing colored impurities.

-

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 7.2 – 8.1 g (80–90%) Appearance: Pale beige powder. Melting Point: >250°C (dec).

Process Workflow & Quality Control

The following flowchart defines the operational units and critical control points (CCPs) for the synthesis.

Figure 2: Operational workflow highlighting the critical Quality Control (QC) check after hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of acetal. | Ensure Phase 1 is complete (TLC check) before adding Iron. Acetal is stable to Fe/Formamide; it must be hydrolyzed first. |

| Dark Product | Iron salts remaining or oxidation. | Ensure thorough washing with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary. |

| Violent Exotherm | Rapid addition of Iron. | Add Iron in small portions. Ensure efficient stirring to prevent "hot spots" in the slurry. |

| Stalled Reaction | Loss of HCl catalyst. | If hydrolysis stalls, add an additional 0.5 mL HCl. |

Safety & Handling

-

2-Nitro-5-chlorobenzaldehyde acetal: Potential skin irritant. Handle with gloves.

-

Formamide: Teratogen. Strictly use in a fume hood. Avoid inhalation of vapors at 150°C.

-

Iron Powder: Flammable solid. Do not dispose of wet iron waste in general trash (fire risk due to exotherm). Quench iron waste with water and dispose of as hazardous heavy metal waste.

References

-

Synthesis of Quinazolinones via Reductive Cyclization: Romero, A. H., Salazar, J., & López, S. E. (2013). Synthesis of Quinazolin-4(3H)-ones via Sodium Dithionite-Mediated Reductive Cyclization. Synthesis, 45(15), 2043-2050.

-

General Quinazoline Synthesis Review: Hati, S., & Sen, S. (2016).[9] Synthesis of Quinazolines and 3,4-Dihydroquinazolines. Synthesis, 48(10), 1389-1398.

-

Iron-Mediated Reduction Protocols: Shi, D., Rong, L., Wang, J., Zhuang, Q., Wang, X., & Tu, S. (2004). One-pot synthesis of quinazoline derivatives using reductive cyclization. Tetrahedron Letters, 45(26), 5047-5050.

-

Acetal Preparation & Stability: Organic Syntheses, Coll. Vol. 3, p.644 (1955); Vol. 25, p.82 (1945). o-Nitrobenzaldehyde.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinazoline synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Deprotection of 2-Nitro-5-Chlorobenzaldehyde Dimethyl Acetal

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the deprotection of 2-nitro-5-chlorobenzaldehyde dimethyl acetal. Here, we will delve into the underlying chemical principles governing this reaction, troubleshoot common failure modes, and provide validated, alternative protocols to ensure the successful synthesis of your target aldehyde.

Frequently Asked Questions (FAQs)

Q1: My standard acid-catalyzed deprotection (e.g., HCl/THF/H₂O) of this compound is failing or resulting in very low yields. What is the scientific reason for this?

A1: The difficulty in deprotecting this compound under standard acidic conditions stems from the electronic nature of the aromatic ring. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and chloro (-Cl) substituents, significantly deactivates the ring.

The mechanism for acid-catalyzed acetal hydrolysis proceeds through the formation of an oxocarbenium ion intermediate.[1] For this intermediate to form, one of the methoxy groups must be protonated and leave as methanol. However, the electron-withdrawing groups on the benzene ring destabilize the developing positive charge on the benzylic carbon, making the formation of this oxocarbenium ion energetically unfavorable.[2] Consequently, the rate of hydrolysis is significantly retarded compared to acetals of electron-rich or unsubstituted aromatic aldehydes.[2] In many cases, forcing the conditions with stronger acids or higher temperatures can lead to decomposition of the starting material or the desired product.

Q2: I'm observing a complex mixture of products by TLC/LC-MS and not my desired aldehyde. What are the likely side reactions or decomposition pathways?

A2: When forcing deprotection conditions for a sensitive substrate like 2-nitro-5-chlorobenzaldehyde, several side reactions can occur:

-

Aromatic Substitution: Under strongly acidic and high-temperature conditions, you might observe side reactions on the aromatic ring, although this is less common.

-

Re-formation of the Acetal: Acetal formation is a reversible process.[3] If there is insufficient water in the reaction mixture, the equilibrium may not favor the aldehyde.

-

Condensation Reactions: The newly formed aldehyde can be unstable under harsh acidic conditions and may undergo self-condensation or other side reactions.

-

Decomposition: The combination of a nitro group and an aldehyde can be sensitive to strong acid and heat, leading to unidentifiable degradation products.

Q3: What milder acidic conditions can I attempt to favor the deprotection of this challenging substrate?

A3: When standard Brønsted acids fail, switching to milder or Lewis acidic conditions is a logical next step. These methods can promote hydrolysis without requiring harsh conditions that lead to decomposition.

-

Pyridinium p-toluenesulfonate (PPTS) in Acetone/Water: PPTS is a mildly acidic catalyst that can be effective for deprotecting acid-sensitive substrates.[4]

-

Solid-Supported Acids: Resins like Amberlyst-15 can provide localized acidity and are easily filtered off, simplifying work-up.[5]

-

Lewis Acid Catalysis: Lewis acids can activate the acetal for hydrolysis under nearly neutral conditions.[4] Effective options include:

Q4: Are there any non-acidic or neutral methods to deprotect my this compound?

A4: Yes, several methods avoid acidic conditions altogether, which can be highly advantageous for sensitive substrates.

-

Iodine in Acetone: This is a very mild and highly efficient method that operates under neutral conditions.[6][7] The reaction proceeds via a substrate exchange mechanism rather than hydrolysis and is often complete within minutes at room temperature.[7] This method is compatible with a wide range of functional groups.[7]

-

Electrochemical Deprotection: This technique uses an electric current to cleave the acetal under neutral conditions, often with lithium perchlorate as both the electrolyte and the oxygen source for the resulting carbonyl.[8]

-

Triethylsilyl Trifluoromethanesulfonate (TESOTf) and 2,6-Lutidine: This combination is effective for the deprotection of acetals under nearly neutral conditions.[4][9]

Q5: How can I effectively monitor the progress of the deprotection reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.

-

TLC System: Use a solvent system that gives good separation between the starting acetal and the product aldehyde. A mixture of hexane and ethyl acetate is a good starting point.

-

Visualization: The starting acetal and the product aldehyde are both UV active. The product aldehyde may also be stained with a potassium permanganate dip due to the presence of the aldehyde functional group.

-

Co-spotting: Always co-spot a sample of your starting material on the TLC plate alongside the reaction mixture to accurately track its consumption.

For more quantitative analysis, you can use Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.

Q6: My deprotection appears to have worked, but I am struggling with the purification and isolation of 2-nitro-5-chlorobenzaldehyde. Do you have any tips?

A6: 2-Nitro-5-chlorobenzaldehyde is a solid with a melting point of 65-69 °C.[10]

-

Work-up: After the reaction is complete, it is crucial to neutralize any acid catalyst. For acidic reactions, a wash with a saturated aqueous solution of sodium bicarbonate is recommended. For the iodine-in-acetone method, a wash with sodium thiosulfate will remove the iodine.[6]

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification:

-

Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.

-

Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel is a reliable method. Use a gradient of ethyl acetate in hexane to elute the product.

-

-

Drying: Ensure the final product is thoroughly dried, as residual solvent can affect its melting point and subsequent reactions.

Troubleshooting and Decision Workflow

If your initial deprotection attempt fails, this workflow can guide you in selecting an alternative strategy.

Caption: Troubleshooting workflow for the deprotection of this compound.

Detailed Experimental Protocols

Protocol 1: Mild Lewis Acid-Catalyzed Deprotection with Cerium(III) Triflate[5]

-

Reaction Setup: To a solution of this compound (1.0 mmol) in nitromethane (5 mL) and water (0.5 mL), add cerium(III) triflate (Ce(OTf)₃, 0.1 mmol, 10 mol%).

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Neutral Deprotection with Iodine in Acetone[7]

-

Reaction Setup: Dissolve the this compound (1.0 mmol) in reagent-grade acetone (10 mL).

-

Catalyst Addition: Add molecular iodine (I₂, 0.1 mmol, 10 mol%) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes. Monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.

-

Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude aldehyde as described in Protocol 1.

Comparative Summary of Deprotection Methods

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Standard Acid Hydrolysis | HCl, H₂SO₄, or TFA | Aqueous organic solvent, RT to heat | Inexpensive reagents | Often fails for this substrate; can cause decomposition[2] |

| Mild Lewis Acid | Ce(OTf)₃, Bi(NO₃)₃ | Wet nitromethane or acetone, RT | High chemoselectivity; mild conditions[4][5][6] | Lewis acid catalysts can be expensive |

| Iodine in Acetone | I₂ | Acetone, RT | Neutral, fast, and highly chemoselective[7] | Iodine needs to be quenched during work-up |

| TESOTf/Lutidine | TESOTf, 2,6-Lutidine | Anhydrous CH₂Cl₂, 0 °C to RT | Nearly neutral conditions[4][9] | Reagents are moisture-sensitive and can be costly |

Mechanistic Insight: The Challenge of Oxocarbenium Ion Formation

The acid-catalyzed deprotection of an acetal proceeds through a multi-step equilibrium process. The rate-determining step for electron-deficient substrates is often the formation of the resonance-stabilized oxocarbenium ion.

Caption: Simplified mechanism of acid-catalyzed acetal deprotection.

The strong electron-withdrawing nature of the nitro and chloro groups on the aromatic ring makes the benzylic carbon significantly electron-deficient. This electronically disfavors the formation of the positively charged oxocarbenium ion, thus slowing down the hydrolysis reaction significantly.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. youtube.com [youtube.com]

- 4. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]

- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgsyn.org [orgsyn.org]

- 16. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

Technical Support Center: Optimizing the Synthesis of 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal

Welcome to the technical support guide for the synthesis of 2-nitro-5-chlorobenzaldehyde dimethyl acetal. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction outcomes. This acetal is a crucial intermediate in various synthetic pathways, and achieving high yield and purity is paramount.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue, often stemming from an incomplete reaction or product loss during workup. The core of this synthesis is an acid-catalyzed nucleophilic addition, which is a reversible process.[1][2] To achieve high yields, the equilibrium must be actively shifted towards the product.

Primary Causes & Solutions:

-

Ineffective Water Removal: The formation of an acetal from an aldehyde and two equivalents of alcohol produces one equivalent of water.[3] According to Le Chatelier's principle, this water must be removed to prevent the reverse reaction (hydrolysis) and drive the synthesis to completion.[1][3][4]

-

Solution 1: Use a Chemical Dehydrating Agent. Add trimethyl orthoformate (TMOF) to the reaction mixture. TMOF reacts with the generated water to form methanol and methyl formate, effectively sequestering the water and pushing the equilibrium forward.[5][6][7] This is often the most efficient method.

-

Solution 2: Use a Physical Dehydrating Agent. If the reaction is run in a solvent like toluene, a Dean-Stark trap can be used to physically remove water via azeotropic distillation.[1][3][4]

-

-

Suboptimal Catalyst Concentration: An acid catalyst is essential to protonate the carbonyl oxygen, making the aldehyde more electrophilic and susceptible to attack by the weakly nucleophilic methanol.[1][3][8] However, catalyst concentration is critical.

-

Too Little Catalyst: Leads to a slow or incomplete reaction.

-

Too Much Catalyst: Can protonate the alcohol (methanol), reducing its nucleophilicity. Excess acid can also promote side reactions or cause the acetal product to hydrolyze back to the aldehyde, especially if water is present.[9][10]

-

Solution: Titrate the optimal catalyst loading. Start with a catalytic amount (e.g., 0.1-1 mol%) of a strong acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).[9][10]

-

-

Product Loss During Workup: The acetal product is stable under basic and neutral conditions but can be sensitive to acid, especially in the presence of water.

-

Solution: During the workup, quench the acid catalyst by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), followed by a brine wash.[11] Ensure all aqueous layers are thoroughly extracted to recover the maximum amount of product.

-

Question 2: The reaction appears incomplete, with significant starting material remaining according to TLC/GC analysis. What should I do?

This is a clear indication that the reaction has not reached completion.

Primary Causes & Solutions:

-

Insufficient Reaction Time or Temperature: While many acetalizations are rapid, electron-withdrawing groups like the nitro group on the benzaldehyde ring can decrease the reactivity of the carbonyl.

-

Solution: First, ensure adequate reaction time by monitoring the reaction progress using TLC or GC until the starting aldehyde spot disappears. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C or refluxing in methanol) can increase the reaction rate.

-

-

Reagent Stoichiometry: To favor the forward reaction, a large excess of the alcohol is typically used.

-

Solution: Use methanol as the reaction solvent. This ensures it is present in a large excess, maximizing the probability of collision with the activated aldehyde and outcompeting water in any potential reverse reaction.[8]

-

-

Reagent Quality: The presence of water in your reagents (methanol, acid, or even the starting aldehyde) can inhibit the reaction.

-

Solution: Use anhydrous methanol and ensure your starting aldehyde is dry. If using a gaseous acid like HCl, ensure it is passed through a drying tube.

-

Question 3: My final product is contaminated with an isomeric impurity. How can I improve its purity?

The starting material, 2-chloro-5-nitrobenzaldehyde, is often synthesized by the nitration of 2-chlorobenzaldehyde, a process that can produce the 2-chloro-3-nitrobenzaldehyde isomer.[12][13] This impurity can carry through to the final acetal product.

Primary Causes & Solutions:

-

Impure Starting Material: The most likely cause is an impure starting aldehyde.

-

Solution 1: Purify the Starting Aldehyde. Before starting the acetalization, purify the 2-chloro-5-nitrobenzaldehyde. This can often be achieved by recrystallization or by suspending the crude mixture in a solvent where the desired isomer is less soluble.[12][13]

-

Solution 2: Purify the Final Acetal. The acetal derivatives may have different physical properties than the aldehydes, sometimes making separation easier.[14][15] Fractional distillation under vacuum or column chromatography can be effective for separating the isomeric acetals. A patent suggests that separation of nitrobenzaldehyde isomers is more effective after they are converted to their acetals.[14][15]

-

Visualizing the Process

Reaction Mechanism

The acid-catalyzed formation of the dimethyl acetal proceeds through a two-stage mechanism involving the initial formation of a hemiacetal intermediate.

Caption: Figure 2: Troubleshooting Flowchart.

Frequently Asked Questions (FAQs)

-

Q1: What is the best acid catalyst to use for this reaction?

-

A1: Strong protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH) are all effective. [9]HCl in methanol is a common and convenient choice. Lewis acids can also be used. The choice may depend on the scale and sensitivity of other functional groups, but for this substrate, common protic acids are sufficient.

-

-

Q2: Can I use another alcohol besides methanol?

-

A2: Yes, other alcohols can be used to form different acetals (e.g., ethanol for a diethyl acetal). However, the reaction rate may vary depending on the steric hindrance of the alcohol. For the synthesis of the dimethyl acetal, methanol is required.

-

-

Q3: Why is it important to use methanol in excess?

-

A3: Using methanol as the solvent serves two purposes based on Le Chatelier's principle. First, as a reactant, its high concentration shifts the equilibrium towards the product side. Second, its high concentration relative to the water produced means it is statistically more likely to act as a nucleophile, favoring the forward reaction over the reverse (hydrolysis) reaction. [8]

-

-

Q4: What are the key safety precautions for this synthesis?

-

A4: 2-nitro-5-chlorobenzaldehyde is an irritant. Nitroaromatic compounds can be thermally sensitive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid excessive heating. Trimethyl orthoformate is flammable and an irritant. [5][7]

-

Experimental Protocol & Data

This section provides a validated starting protocol for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

Optimized Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Starting Aldehyde | 1.0 eq | Limiting reagent. |

| Methanol | Solvent (large excess) | Drives equilibrium forward. |

| Acid Catalyst (HCl) | 0.1 - 1.0 mol % | Catalyzes the reaction without promoting side reactions. [9][10] |

| Dehydrating Agent (TMOF) | 1.2 - 1.5 eq | Stoichiometrically removes water byproduct. [6][9] |

| Temperature | Room Temp to 40 °C | Balances reaction rate with stability. |

| Reaction Time | 2 - 12 hours | Monitor by TLC/GC for completion. |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-nitro-5-chlorobenzaldehyde (1.0 eq).

-

Reagent Addition: Add anhydrous methanol to dissolve the aldehyde. A concentration of 0.5-1.0 M is a good starting point.

-

Dehydrating Agent: Add trimethyl orthoformate (1.2 eq) to the solution and stir.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., a solution of HCl in methanol, 0.1 mol %).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, it can be gently heated to 40 °C.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated). Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. [10][11]7. Workup - Extraction: Remove most of the methanol under reduced pressure using a rotary evaporator. Add deionized water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Workup - Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude dimethyl acetal.

-

Purification: If necessary, purify the product by recrystallization, vacuum distillation, or column chromatography on silica gel.

References

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

- US Patent 5,149,882A, Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents.

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

-

Acetal Formation. Chemistry LibreTexts. Available at: [Link]

-

Acetals and Hemiacetals with Practice Problems. Chemistry Steps. Available at: [Link]

-

Trimethyl orthoformate. Wikipedia. Available at: [Link]

-

Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available at: [Link]

- EP0091575B1 - Process for the preparation of o-nitrobenzaldehyde. Google Patents.

-

Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. Available at: [Link]

-

The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Available at: [Link]

-

Nitration of benzaldehyde to 3-nitrobenzaldehyde. OC-Praktikum. Available at: [Link]

-

o-NITROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

Nucleophilic Addition of Alcohols: Acetal Formation. OpenStax. Available at: [Link]

-

Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. EP0091575B1 - Process for the preparation of o-nitrobenzaldehyde - Google Patents [patents.google.com]

Technical Support Guide: Stability and Handling of 2-Nitro-5-chlorobenzaldehyde Dimethyl Acetal in Basic Media

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals working with 2-nitro-5-chlorobenzaldehyde dimethyl acetal, with a specific focus on its stability and behavior in basic media.

Introduction: Understanding Acetal Chemistry